molecular formula C18H15ClN2O4 B12918744 1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- CAS No. 59823-59-5

1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl-

Cat. No.: B12918744
CAS No.: 59823-59-5
M. Wt: 358.8 g/mol
InChI Key: JQDZKYIVQKIBMZ-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones to form indoles.

    Vilsmeier-Haack Reaction: This reaction is used to form formyl derivatives of indoles, which can then be further modified.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for high-throughput production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation, nitration, and other substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-acetic acid: A naturally occurring plant hormone known for its role in plant growth and development.

    5-Methoxy-2-methylindole: A derivative of indole with potential biological activities.

Uniqueness

1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- is unique due to its specific structural features, such as the presence of the 2-chloro-3-pyridinyl group and the methoxy and methyl substitutions on the indole ring. These structural modifications may confer unique biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

59823-59-5

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

2-[1-(2-chloropyridine-3-carbonyl)-5-methoxy-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C18H15ClN2O4/c1-10-13(9-16(22)23)14-8-11(25-2)5-6-15(14)21(10)18(24)12-4-3-7-20-17(12)19/h3-8H,9H2,1-2H3,(H,22,23)

InChI Key

JQDZKYIVQKIBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=C(N=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O

Origin of Product

United States

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